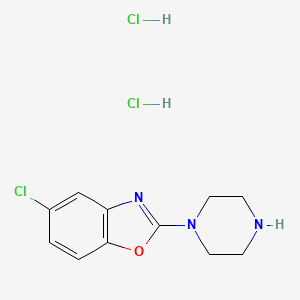

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride

Description

Properties

IUPAC Name |

5-chloro-2-piperazin-1-yl-1,3-benzoxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O.2ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;;/h1-2,7,13H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBAFEMXTWDJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach for 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves the nucleophilic substitution of a chlorinated benzoxazole precursor with piperazine:

-

- 2-Chlorobenzoxazole or 5-chloro-2-aminobenzoxazole

- Piperazine

-

- Presence of a base, commonly triethylamine, to facilitate substitution

- Solvents such as dichloromethane or other suitable organic solvents

- Elevated temperature or reflux conditions to drive the reaction to completion

Mechanism:

The reaction proceeds via nucleophilic attack by the piperazine nitrogen on the electrophilic carbon adjacent to the chlorine atom on the benzoxazole ring, displacing the chlorine and forming the piperazinyl-substituted benzoxazole.Product Isolation:

The product is typically isolated as the dihydrochloride salt to enhance stability and solubility.

This method is adaptable for both laboratory-scale synthesis and industrial production, where continuous flow reactors or large-scale batch reactors may be employed for process optimization and scalability.

Alternative Synthetic Approaches

An alternative synthesis involves reacting 5-chloro-2-aminobenzoxazole with piperazine under reflux, which allows direct substitution at the 2-position of the benzoxazole ring. This approach may offer advantages in specific cases where the amine precursor is more readily available or where reaction conditions favor amine substitution.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Triethylamine or similar | Neutralizes HCl formed, drives reaction |

| Solvent | Dichloromethane, DMF, or similar | Solvent choice affects solubility & rate |

| Temperature | Elevated (e.g., reflux at 40-60°C) | Ensures complete substitution |

| Reaction Time | Several hours (4-12 h) | Monitored by TLC or HPLC |

| Molar Ratios | Piperazine in slight excess | To ensure complete substitution |

Optimization of these parameters is critical for maximizing yield and purity, especially for scale-up production.

Purification and Characterization

Post-reaction, the crude product is purified by recrystallization or chromatographic techniques. The dihydrochloride salt form is often preferred for its enhanced stability.

Characterization methods include:

-

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

- UV-Visible Spectroscopy

Analytical Data:

Molecular formula: C11H12ClN3O

Molecular weight: 237.68 g/mol

Confirmed by elemental analysis and spectral data.

Research Findings on Preparation and Activity

While the primary focus here is on preparation, related research on benzoxazole derivatives, including 5-chloro-substituted compounds, indicates that halogenation and piperazine substitution enhance biological activity, such as antimicrobial and antifungal effects. These findings underscore the importance of precise synthetic control to obtain pure compounds for pharmacological evaluation.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Selection of precursor | Use 2-chlorobenzoxazole or 5-chloro-2-aminobenzoxazole | Availability and purity critical |

| 2. Nucleophilic substitution | React with piperazine in presence of base | Triethylamine base, solvent like DCM |

| 3. Heating | Reflux or elevated temperature | 40-60°C for 4-12 hours |

| 4. Work-up | Isolation of product | Extraction, washing, drying |

| 5. Salt formation | Convert to dihydrochloride salt | Reaction with HCl or acid treatment |

| 6. Purification | Recrystallization or chromatography | To achieve high purity |

| 7. Characterization | Spectroscopy and elemental analysis | Confirm structure and purity |

Chemical Reactions Analysis

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, aiding in the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic chemists.

Biology

- Biochemical Assays : It is utilized in biochemical assays to study enzyme inhibition and protein interactions. The compound's ability to modulate enzyme activity makes it essential for understanding metabolic pathways.

- Cell Signaling : Research indicates that it influences cell signaling pathways by modulating the phosphorylation status of proteins, which can lead to alterations in cellular responses such as proliferation and apoptosis .

Medicine

- Therapeutic Potential : Ongoing research aims to explore its potential therapeutic applications, particularly as a lead compound for drug development targeting various diseases. Its structural characteristics suggest possible interactions with biological targets involved in neurological and oncological pathways .

Industry

- Material Development : The compound may also find applications in developing new materials and components for various industrial processes, leveraging its unique chemical properties.

The biological activity of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is notable due to its interactions with enzymes and cellular processes:

Biochemical Interactions

- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been shown to alter the catalytic activity of enzymes by binding to active sites or changing protein conformations .

Cellular Effects

- Gene Expression : It can affect gene expression levels, impacting cellular functions such as differentiation and apoptosis. Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human leukemia and breast cancer cells .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of benzoxazole derivatives, including 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of this compound with various biological targets. In one study focused on COVID-19's main protease (M-pro), the compound showed promising binding affinity, indicating its potential as a therapeutic agent against viral replication .

Mechanism of Action

The mechanism of action of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved in these interactions are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Ziprasidone Hydrochloride

Ziprasidone hydrochloride (5-(1-(4-(1,2-benzisothiazol-3-yl)-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indole-2-one hydrochloride) shares key structural motifs with the target compound:

- Piperazine moiety : Both compounds incorporate a piperazine ring, a common feature in antipsychotics due to its affinity for dopamine and serotonin receptors.

- Chlorine substitution : The presence of chlorine enhances lipophilicity and bioavailability.

- Heterocyclic core : While the target compound uses a benzoxazole core, ziprasidone employs a benzisothiazole-indole hybrid.

Functional Differences :

- Ziprasidone’s indole-2-one and benzisothiazole groups contribute to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, underpinning its FDA-approved use for schizophrenia and bipolar disorder. In contrast, the benzoxazole core of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride lacks the indole system, which may limit its receptor specificity or efficacy .

Other Structural Analogues

- It is primarily used in organic synthesis.

- 5-(5-Methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol : Contains a triazole-thiol group instead of benzoxazole, suggesting divergent reactivity and therapeutic targets (e.g., antimicrobial or antioxidant applications) .

Commercial and Research Status

Key Observations :

- The discontinuation of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride contrasts with the commercial success of ziprasidone, highlighting the importance of structural optimization (e.g., indole integration) for therapeutic efficacy.

- Limited data on the target compound’s biological activity suggest it may have been shelved due to inferior pharmacokinetics or toxicity compared to analogues like ziprasidone.

Biological Activity

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is a chemical compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes, cellular effects, and potential therapeutic applications.

- Molecular Formula : C11H12ClN3O- 2HCl

- Molecular Weight : 310.61 g/mol

The compound features a benzoxazole ring and a piperazine moiety, which contribute to its biological properties and interactions with various biomolecules.

Biochemical Interactions

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride exhibits significant interactions with enzymes and proteins. Its biochemical properties include:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been shown to alter the catalytic activity of enzymes by binding to active sites or changing protein conformations.

- Cell Signaling : It influences cell signaling pathways by modulating the phosphorylation status of key proteins, which can lead to changes in cellular responses such as proliferation and apoptosis.

Cellular Effects

The compound's effects on various cell types are profound:

- Gene Expression : It can alter the expression levels of specific genes, impacting cellular functions like differentiation and apoptosis.

- Cytotoxicity : Studies have indicated that derivatives of benzoxazole compounds, including this one, exhibit cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against human leukemia and breast cancer cell lines .

Case Studies

- Cytotoxic Activity : In a study evaluating the cytotoxic effects of benzoxazole derivatives, 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride was found to induce apoptosis in MCF-7 breast cancer cells through increased p53 expression and caspase-3 cleavage .

- Antimicrobial Properties : The compound was also assessed for antimicrobial activity against Bacillus subtilis and Escherichia coli. Some derivatives showed promising results with minimal inhibitory concentrations (MIC) demonstrating effective antibacterial properties .

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole hydrochloride | Similar structure | Moderate enzyme inhibition |

| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Different core structure | Varying cytotoxicity profiles |

The unique substitution pattern of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride contributes to its specific biological characteristics compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key parameters for optimization include solvent selection (e.g., polar aprotic solvents like DMF or THF), acid-binding agents (e.g., triethylamine or K₂CO₃), and temperature control (60–100°C). For example, regioselectivity can be improved by adjusting solvent polarity and base strength, as demonstrated in benzoxazole derivatives synthesized with yields of 31–92% . Post-synthesis, the dihydrochloride salt is formed via HCl treatment, requiring careful pH monitoring to avoid over-protonation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and piperazine substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>98% by area normalization). Impurity profiling requires reference standards (e.g., process-related impurities like 1-(3-chlorophenyl)piperazine hydrochloride) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M+2H]²⁺ for dihydrochloride forms).

Q. What are the key solubility and stability considerations for this compound in various solvents, and how do these properties influence experimental design?

- Methodological Answer : The dihydrochloride salt enhances water solubility compared to the free base. Solubility assays in PBS (pH 7.4), DMSO, and ethanol are critical for biological studies. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) assess degradation via HPLC. Light sensitivity necessitates amber vials for storage. Hydrolytic degradation in aqueous buffers requires pH adjustment (pH 4–6 for optimal stability) .

Advanced Research Questions

Q. How can researchers address challenges related to regioselectivity and byproduct formation during the synthesis of this compound?

- Methodological Answer : Regioselectivity in benzoxazole formation is influenced by electron-withdrawing groups (e.g., chlorine at position 5) and reaction kinetics. Byproducts like N-alkylated piperazine derivatives can form due to competing reactions; these are minimized by using stoichiometric control (1:1 molar ratio of reagents) and low-temperature addition of electrophiles. Reaction monitoring via TLC or in-situ IR spectroscopy allows real-time adjustments .

Q. What advanced analytical strategies are recommended for identifying and quantifying process-related impurities and degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative/hydrolytic stress, followed by LC-MS/MS to identify degradation pathways.

- Spiking Experiments : Use certified impurities (e.g., 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride) as internal standards to quantify limits of detection (LOD < 0.1%) .

- QbD Approaches : Design-of-Experiments (DoE) models correlate synthesis parameters (e.g., reaction time, temperature) with impurity profiles.

Q. How should contradictory biological activity data reported in different studies be systematically investigated?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Structural analogs (e.g., 5-chloro-3-(2-oxoethyl)benzothiazolone derivatives) can clarify structure-activity relationships (SAR) .

Q. What computational modeling approaches are suitable for predicting the compound's interactions with biological targets or its stability under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., serotonin receptors) using software like MOE or GROMACS.

- Density Functional Theory (DFT) : Predict degradation pathways by calculating bond dissociation energies (BDEs) for labile groups (e.g., benzoxazole ring) .

- ADMET Prediction Tools : Use platforms like SwissADME to estimate solubility, metabolic stability, and CYP450 interactions.

Q. What crystallographic or spectroscopic methods are critical for elucidating the compound's molecular conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve hydrogen-bonding networks (e.g., N–H⋯Cl interactions in dihydrochloride salts) and confirm stereochemistry.

- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ in benzoxazole rings) and protonation states.

- Solid-State NMR : Characterize polymorphic forms, critical for patentability and formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.